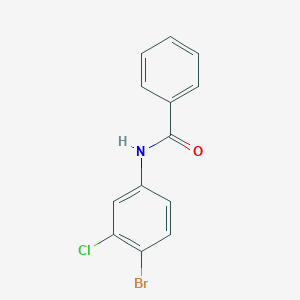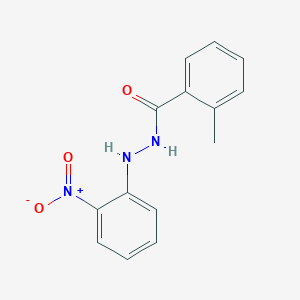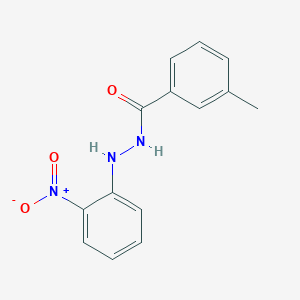![molecular formula C19H15N3O4 B325607 N'-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B325607.png)
N'-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a nitrobenzohydrazide moiety through a methylene bridge. The compound’s distinct structure makes it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinones, while reduction can produce amino derivatives
科学的研究の応用
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be utilized in the development of new materials, dyes, and other industrial products.
作用機序
The mechanism of action of N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific context and application being studied.
類似化合物との比較
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide can be compared with other similar compounds, such as:
Schiff Bases: These compounds, like N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide, are characterized by the presence of a C=N bond and are widely studied for their chemical and biological properties.
Hydrazones: Similar to Schiff bases, hydrazones contain a C=N-NH₂ group and are known for their diverse applications in organic synthesis and medicinal chemistry.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings share some chemical reactivity with N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide and are used in various industrial and research applications.
特性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-10-9-14(16-7-2-3-8-17(16)18)12-20-21-19(23)13-5-4-6-15(11-13)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChIキー |
GZUXCAATJXZRSK-UDWIEESQSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
異性体SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(2-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B325524.png)





![2-[(3-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B325537.png)
![PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B325538.png)






